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Compound of Interest

Compound Name: 1,5-Dibromoanthraquinone

Cat. No.: B1269914 Get Quote

Distinguishing between the 1,5- and 2,6-isomers of dibromoanthraquinone is a critical task in

chemical synthesis and materials science. While sharing the same molecular formula, their

distinct substitution patterns give rise to unique spectroscopic properties. This guide provides a

detailed comparison of the spectroscopic differences between these two isomers, supported by

experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-

Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).

The arrangement of the two bromine atoms on the anthraquinone framework significantly

influences the electronic environment of the molecule, leading to discernible shifts in spectral

data. These differences serve as valuable diagnostic tools for researchers in identifying and

characterizing these compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,5- and 2,6-

Dibromoanthraquinone, highlighting the differences that enable their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structural details of molecules.

The symmetry of the isomers plays a crucial role in the appearance of their NMR spectra.

¹H NMR Spectroscopy:
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Due to its C2h symmetry, 1,5-Dibromoanthraquinone is expected to show a simpler ¹H NMR

spectrum compared to the C2v symmetry of 2,6-Dibromoanthraquinone.

Compound
¹H NMR Data (Chemical Shift (δ) in ppm,

Coupling Constant (J) in Hz)

1,5-Dibromoanthraquinone

Data not readily available in the searched

literature. Based on the structure, a more

complex splitting pattern is expected compared

to the 2,6-isomer due to the presence of three

distinct proton environments.

2,6-Dibromoanthraquinone
δ 8.44 (d, J = 1.2 Hz, 2H), 8.17 (d, J = 5.2 Hz,

2H), 7.94 (dd, J = 1.2, 1.6 Hz, 2H) [in CDCl₃]

¹³C NMR Spectroscopy:

The number of unique carbon signals in the ¹³C NMR spectrum directly reflects the symmetry of

the molecule.

Compound ¹³C NMR Data (Chemical Shift (δ) in ppm)

1,5-Dibromoanthraquinone

Specific chemical shift data is not readily

available in the searched literature. Due to its

symmetry, it is expected to show 7 unique

carbon signals.

2,6-Dibromoanthraquinone

A peak at approximately 182.5 ppm is attributed

to the carbonyl carbons. The aromatic region

will show a specific pattern of signals reflecting

the substitution.[1] Due to its symmetry, it is

expected to show 7 unique carbon signals.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

position of the bromine atoms influences the vibrational frequencies of the carbonyl groups and

the C-Br bonds.
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Compound Key IR Absorptions (cm⁻¹)

1,5-Dibromoanthraquinone

Data not readily available in the searched

literature. Expected to show a strong C=O

stretching vibration, with its frequency potentially

influenced by the proximity of the bromine

atoms.

2,6-Dibromoanthraquinone

~1685 (C=O, quinone carbonyl stretch). This

represents a slight increase in frequency

compared to unsubstituted anthraquinone,

indicating the electron-withdrawing effect of the

bromine atoms.[2] A sharp signal at 735 cm⁻¹

corresponds to the C-Br bond.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated

system of the anthraquinone core.

Compound UV-Vis Absorption Maxima (λ_max_ in nm)

1,5-Dibromoanthraquinone

Data not readily available in the searched

literature. The position of the absorption maxima

will be influenced by the electronic effects of the

bromine substituents.

2,6-Dibromoanthraquinone

~350 nm in solution. This represents a

bathochromic (red) shift compared to

unsubstituted anthraquinone, attributed to the

electron-withdrawing nature of the bromine

atoms modifying the electronic structure of the

conjugated system.[2]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Both isomers will have the same molecular ion peak, but their fragmentation
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patterns may differ.

Compound Mass Spectrometry Data (m/z)

1,5-Dibromoanthraquinone

Molecular Ion (M⁺): Expected at m/z 366 (based

on the most abundant isotopes of Br, ⁷⁹Br and

⁸¹Br, leading to a characteristic isotopic pattern).

Fragmentation: Expected to involve the

sequential loss of two carbon monoxide (CO)

molecules, a hallmark of quinone structures.

2,6-Dibromoanthraquinone

Molecular Ion (M⁺): Expected at m/z 366 (with a

characteristic isotopic pattern for two bromine

atoms). Fragmentation: Similar to the 1,5-

isomer, the primary fragmentation pathway is

expected to be the sequential loss of two CO

molecules.

Experimental Protocols
The following are general methodologies for the key experiments cited in this guide.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh 5-10 mg of the dibromoanthraquinone isomer and dissolve it in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (General):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.
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Spectral width: 0-15 ppm.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse program.

Spectral width: 0-220 ppm.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
Solid Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the dibromoanthraquinone isomer with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Place a portion of the powder into a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the dibromoanthraquinone isomer in a suitable UV-grade solvent

(e.g., chloroform, dichloromethane, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
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Prepare a series of dilutions from the stock solution to obtain concentrations that will give

absorbance readings within the linear range of the spectrophotometer (typically 0.1-1.0).

Instrument Parameters:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Record a baseline spectrum with the blank in both the sample and reference beams.

Replace the blank in the sample beam with the cuvette containing the sample solution and

record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the solid sample directly into the ion source via a direct insertion

probe, or dissolve it in a volatile solvent for injection.

Vaporize the sample by heating the probe.

Ionize the gaseous molecules by bombarding them with a beam of high-energy electrons

(typically 70 eV).

Mass Analysis:

Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight).

Separate the ions based on their mass-to-charge ratio (m/z).

Detect the ions to generate the mass spectrum.

Logical Differentiation Workflow
The following diagram illustrates a logical workflow for differentiating between 1,5- and 2,6-

Dibromoanthraquinone using the spectroscopic data presented.
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Workflow for Differentiating Dibromoanthraquinone Isomers

Unknown Dibromoanthraquinone Sample

Acquire 1H and 13C NMR SpectraAcquire IR Spectrum Acquire UV-Vis Spectrum

Acquire Mass Spectrum
Analyze NMR Data:
- Number of signals
- Splitting patterns

Analyze IR Data:
- C=O stretch frequency

Analyze UV-Vis Data:
- λmax position

Identified as
1,5-Dibromoanthraquinone

Confirm MW = 366
Analyze fragmentation

Identified as
2,6-Dibromoanthraquinone

Confirm MW = 366
Analyze fragmentation

Complex 1H spectrum
(3 distinct proton environments)

Simpler 1H spectrum
(symmetric pattern)

Characteristic C=O and
C-Br frequencies C=O ~1685 cm-1 Specific λmax λmax ~350 nm

Click to download full resolution via product page

Caption: Spectroscopic workflow for isomer differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Fingerprints: A Comparative Guide to
1,5- and 2,6-Dibromoanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269914#spectroscopic-differences-between-1-5-
and-2-6-dibromoanthraquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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